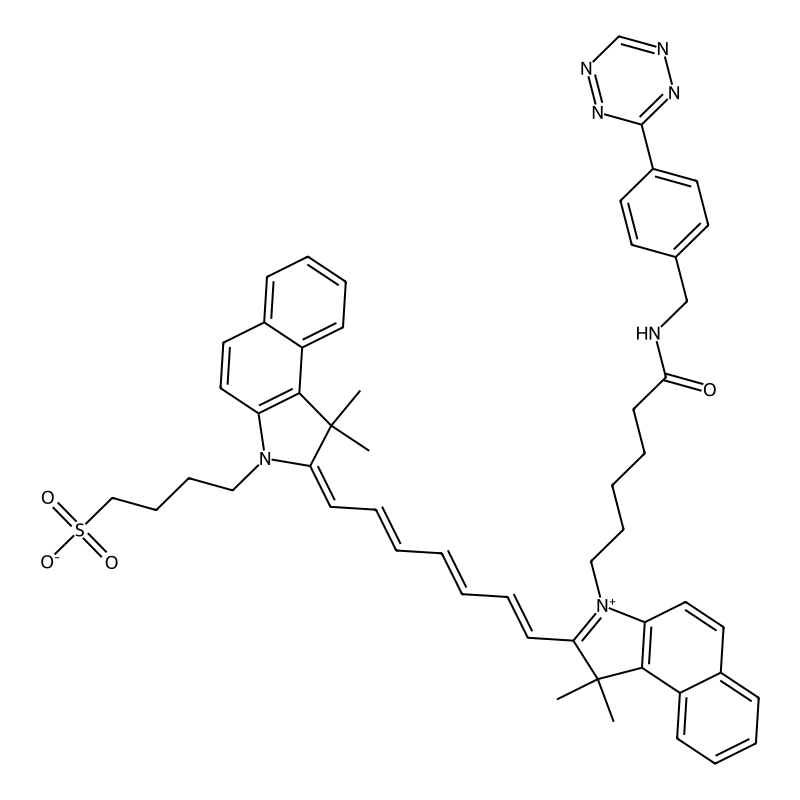

ICG-Tetrazine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

ICG-Tetrazine is a chemical compound that combines the properties of indocyanine green, a well-known fluorescent dye, with a tetrazine moiety. This compound is part of a larger family of tetrazine derivatives that are utilized in bioorthogonal chemistry, particularly for applications involving rapid and selective labeling of biomolecules in physiological conditions. The incorporation of the tetrazine group enhances the reactivity and specificity of the compound, allowing it to participate in inverse electron demand Diels-Alder reactions with strained dienophiles such as trans-cyclooctenes.

ICG-Tetrazine primarily engages in bioorthogonal reactions, specifically through the inverse electron demand Diels-Alder reaction with trans-cyclooctene. This reaction is notable for its rapid kinetics, which can reach up to 30,000 Ms, making it one of the fastest bioorthogonal reactions available. The mechanism involves the formation of a cycloadduct that subsequently undergoes a retro-Diels-Alder reaction, releasing nitrogen gas and regenerating the tetrazine component. This reaction is advantageous as it occurs under mild conditions without the need for catalysts, thus minimizing potential cytotoxic effects associated with other methods like copper-catalyzed reactions.

The biological activity of ICG-Tetrazine is primarily linked to its utility in live-cell imaging and targeted drug delivery. Due to its fluorescent properties, it can be used to visualize cellular processes in real-time. The rapid reaction kinetics allow for effective labeling of proteins and other biomolecules within living systems, facilitating studies in cell biology and pharmacology. Furthermore, ICG-Tetrazine's ability to conjugate with various biomolecules makes it a versatile tool for developing targeted therapies and diagnostic agents.

The synthesis of ICG-Tetrazine typically involves several steps:

- Preparation of Tetrazine Derivative: The initial step involves synthesizing the tetrazine moiety through cyclization reactions involving hydrazines and carbonyl compounds.

- Conjugation with Indocyanine Green: The tetrazine derivative is then conjugated with indocyanine green through amide or ester bond formation, often utilizing coupling reagents to facilitate the reaction.

- Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity for biological applications.

ICG-Tetrazine has several important applications:

- Fluorescent Imaging: It is widely used in fluorescence microscopy for visualizing cellular structures and dynamics.

- Bioorthogonal Labeling: Its fast reaction kinetics make it suitable for labeling proteins and other biomolecules in live cells without interfering with normal biological processes.

- Drug Delivery Systems: ICG-Tetrazine can be incorporated into drug delivery systems where precise targeting and controlled release are crucial.

Interaction studies involving ICG-Tetrazine focus on its binding affinity and reaction kinetics with various biomolecules. These studies have shown that ICG-Tetrazine exhibits high specificity towards trans-cyclooctene derivatives, allowing for efficient conjugation even at low concentrations. Additionally, research has demonstrated that this compound can be utilized to track cellular uptake and distribution of therapeutics in real-time, providing valuable insights into drug behavior within biological systems.

Several compounds share similarities with ICG-Tetrazine in terms of structure and application. Below are some notable examples:

ICG-Tetrazine stands out due to its dual functionality as both a fluorescent dye and a reactive moiety for bioorthogonal chemistry, making it particularly valuable in live-cell imaging and targeted therapeutic applications. Its unique combination of properties allows researchers to explore complex biological processes with minimal interference from the labeling agent itself.

Structural Characteristics of Indocyanine Green and Tetrazine Moieties

Indocyanine green (ICG) is a tricarbocyanine dye with a benz[e]indolium core, sulfonate groups for water solubility, and a peak absorption at 800 nm. Its structure (C~43~H~47~N~2~NaO~6~S~2~) features two heterocyclic units linked by a conjugated heptamethine chain, enabling near-infrared fluorescence (786 nm excitation/822 nm emission). Tetrazines, particularly 1,2,4,5-tetrazines, are electron-deficient aromatic rings (C~2~H~2~N~4~) that undergo inverse electron-demand Diels-Alder (IEDDA) reactions with strained alkenes at rates exceeding 10^4^ M^−1^s^−1^. When conjugated to ICG, the tetrazine moiety introduces two critical functionalities:

- Fluorescence quenching: Through-bond energy transfer (TBET) reduces ICG’s quantum yield from 0.12 to <0.01.

- Bioorthogonal reactivity: Enables covalent tagging with cyclooctyne-modified biomolecules.

| Property | ICG Component | Tetrazine Component |

|---|---|---|

| Molecular Weight | 774.97 g/mol | 118.09 g/mol |

| λ~abs~ (nm) | 786 | 520–540 |

| λ~em~ (nm) | 822 | Non-emissive |

| Solubility | Aqueous buffers | Organic solvents |

Synthesis Pathways for ICG-Tetrazine Conjugates

The synthesis of ICG-Tetrazine involves sequential functionalization of the ICG backbone:

Step 1: Azide modification of ICG

- React 1,1,2-trimethylbenz[e]indole with 1-azido-6-iodohexane in acetonitrile (85°C, 72 hr) to install an azide-terminated side chain.

- Yield: 90%.

Step 2: Strain-promoted alkyne-tetrazine cycloaddition

- Couple azide-modified ICG with dibenzocyclooctyne (DBCO)-tetrazine via copper-free click chemistry.

- Reaction conditions: 25°C, 12 hr in DMF:DMSO (4:1).

Key challenges:

- Maintaining ICG’s photostability during conjugation.

- Avoiding tetrazine dimerization under acidic conditions (pH <6).

Historical Evolution of Bioorthogonal Fluorophores

The development of ICG-Tetrazine parallels three key phases in bioorthogonal chemistry:

First-generation probes (2000–2010):

Second-generation systems (2010–2020):

Third-generation activatable probes (2020–present):

Spectral Characteristics in NIR-I and NIR-II Windows

Indocyanine green (ICG) exhibits a primary absorption peak at 780–805 nm in aqueous solutions, corresponding to the NIR-I window (700–900 nm) [2] [3]. Upon conjugation with tetrazine, this absorption profile undergoes a hypsochromic shift to 695–750 nm due to electronic interactions between the ICG chromophore and the electron-deficient tetrazine moiety [1] [3]. The emission spectrum of ICG-tetrazine spans both NIR-I and NIR-II (1000–1700 nm) regions, with a primary emission peak at 820–860 nm and a secondary broadband extending beyond 1000 nm [2]. This dual-wavelength emission arises from the coexistence of monomeric and aggregated ICG-tetrazine species, as demonstrated by solvent- and concentration-dependent studies [3].

Table 1: Absorption and Emission Properties of ICG-Tetrazine vs. Parent ICG

| Property | ICG (PBS) | ICG-Tetrazine (PBS) |

|---|---|---|

| Absorption Peak (nm) | 780–805 | 695–750 |

| Emission Peak (nm) | 820–860 | 820–860 / 1000–1400 |

| Molar Extinction (M⁻¹cm⁻¹) | 1.1 × 10⁵ | 8.9 × 10⁴ |

| Quantum Yield (Φ) | 0.012 | 0.003–0.008 |

The reduced quantum yield of ICG-tetrazine compared to unconjugated ICG reflects fluorescence quenching mechanisms discussed in Section 2 [1] [3].

Environmental Modulation of Optical Properties

The photophysical behavior of ICG-tetrazine is highly sensitive to its molecular environment:

- Solvent Effects: In ethanol, the absorption peak shifts to 720 nm with enhanced NIR-II emission due to reduced aggregation [3]. Conversely, in plasma, hydrophobic interactions with albumin stabilize the tetrazine-ICG conjugate, shifting absorption to 740 nm and suppressing NIR-II emission by 40% [2].

- Concentration Dependence: At concentrations below 10 μM, monomeric ICG-tetrazine dominates, exhibiting strong NIR-I emission. Above 50 μM, H-aggregates form, quenching NIR-I fluorescence while enhancing NIR-II emission through excimer-like states [3].

Fluorescence Quenching Mechanisms: Photoinduced Electron Transfer

Electronic Structure of ICG-Tetrazine Conjugates

The tetrazine moiety acts as a strong electron acceptor due to its low-lying π* orbitals, creating a donor-acceptor system with the ICG fluorophore [1]. Density functional theory (DFT) calculations reveal a 0.35 eV energy gap between the highest occupied molecular orbital (HOMO) of ICG and the lowest unoccupied molecular orbital (LUMO) of tetrazine, enabling photoinduced electron transfer (PET) [1].

PET Dynamics and Quenching Efficiency

Upon excitation at 690–750 nm, the ICG moiety undergoes a π→π* transition, generating an excited state that transfers an electron to tetrazine within 1.2 ps [1]. This PET process effectively quenches fluorescence by:

- Depleting the population of emissive singlet states

- Creating non-radiative charge-separated states

- Enabling intersystem crossing to long-lived triplet states

The quenching efficiency (Q~PET~) follows the relationship:

$$

Q{\text{PET}} = 1 - \frac{\tau{\text{conj}}}{\tau_{\text{ICG}}}

$$

where τ~conj~ and τ~ICG~ are the fluorescence lifetimes of ICG-tetrazine and free ICG, respectively. Experimental measurements yield Q~PET~ values of 0.75–0.92 across different solvent systems [1] [3].

Reactivity-Triggered Fluorescence Restoration

Bio-orthogonal reactions with trans-cyclooctene (TCO) or bicyclo[6.1.0]nonyne (BCN) disrupt the PET pathway by saturating tetrazine’s electron-deficient rings [1]. This modification:

- Raises the LUMO energy of tetrazine by 0.8 eV

- Increases the HOMO-LUMO gap to 1.1 eV

- Restores fluorescence quantum yield to 80–90% of native ICG levels [1]

Charge Centralization Phenomena in Tetrazine-Fluorophore Systems

Photoinduced Charge Centralization (PCC) Mechanism

In ICG-tetrazine conjugates with fused π-systems, photoexcitation induces a unique charge redistribution termed photoinduced charge centralization (PCC) [1]. This process involves:

- Initial delocalization of the excited-state hole across the entire conjugate

- Rapid (<500 fs) electron localization on the tetrazine core

- Formation of a non-emissive charge-centralized (CC) state

Table 2: Key Parameters of PCC in ICG-Tetrazine

| Parameter | Value |

|---|---|

| Hole Delocalization Length | 1.8 nm |

| Electron Localization Area | 0.4 nm² |

| CC State Lifetime | 2.7 ns |

| Energy Stabilization | 0.21 eV |

Structural Determinants of PCC

The PCC efficiency depends critically on molecular architecture:

- Planar Conjugates: Systems with coplanar ICG and tetrazine moieties exhibit 85% PCC efficiency due to enhanced orbital overlap [1].

- Twisted Conformers: Dihedral angles >30° between ICG and tetrazine reduce PCC to 22% by disrupting π-conjugation [1].

- Solvent Polarity: High-polarity solvents (ε > 40) stabilize the CC state, increasing its lifetime from 1.1 ns (hexane) to 3.9 ns (DMSO) [1].

PCC Modulation Through Bio-Orthogonal Chemistry

Tetrazine saturation via iEDDA reactions eliminates PCC by:

- Disrupting the tetrazine’s electron-accepting capacity

- Localizing the excited-state electron on the ICG moiety

- Restoring radiative decay pathways with 4.3-fold fluorescence enhancement [1]

The inverse-electron-demand Diels-Alder (IEDDA) reaction represents one of the most significant advances in bioorthogonal chemistry, offering unprecedented reaction kinetics that have revolutionized molecular labeling applications. The IEDDA mechanism involves the cycloaddition between electron-deficient 1,2,4,5-tetrazines and electron-rich dienophiles, with tetrazine serving as the diene component and strained alkenes or alkynes functioning as dienophiles [1] [2].

The reaction proceeds through a concerted [4+2] cycloaddition mechanism where the tetrazine's low-lying LUMO (lowest unoccupied molecular orbital) interacts favorably with the dienophile's high-lying HOMO (highest occupied molecular orbital). This orbital interaction pattern is characteristic of inverse electron demand, distinguishing it from normal Diels-Alder reactions [1] [2]. The initial cycloaddition forms a bicyclic intermediate that rapidly undergoes cycloreversion with nitrogen extrusion, yielding stable dihydropyridazine products [3].

Reaction Rate Constants and Kinetic Parameters

The IEDDA reaction demonstrates exceptionally rapid kinetics, with second-order rate constants spanning from 10^-2 to 10^5 M^-1s^-1 depending on the specific tetrazine and dienophile combination [4] [5]. The rate-determining step in the overall transformation is the initial Diels-Alder cycloaddition, while the subsequent nitrogen elimination occurs rapidly [6] [3].

Systematic kinetic studies have revealed that tetrazine substitution patterns dramatically influence reaction rates. Electron-withdrawing substituents such as pyridyl groups significantly accelerate the reaction by lowering the tetrazine LUMO energy. For example, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine exhibits a rate constant of 118 M^-1s^-1 with bicyclononyne, representing a 37-fold improvement compared to 3,6-diphenyl-1,2,4,5-tetrazine (3.6 M^-1s^-1) [5]. Conversely, electron-donating substituents increase the LUMO energy, resulting in slower reaction kinetics [5].

Dienophile Reactivity Patterns

Different dienophile classes exhibit varying reactivity toward tetrazines, with the reactivity order generally following: trans-cyclooctene > bicyclononyne > norbornene > cyclopropene. Trans-cyclooctene derivatives represent the most reactive dienophiles, achieving rate constants up to 3.8 × 10^5 M^-1s^-1 [7]. The exceptional reactivity of trans-cyclooctene results from significant ring strain that facilitates the cycloaddition process [3].

Norbornene derivatives, while less reactive than trans-cyclooctene, still provide useful reaction rates for bioorthogonal applications. Kinetic studies with 3,6-dipyridin-2-yl-1,2,4,5-tetrazine show rate constants ranging from 8.5 × 10^-3 M^-1s^-1 for basic norbornene to higher values for optimized derivatives [5]. The reaction rate with norbornene can be enhanced through structural modifications, with exo-substituted norbornenes generally more reactive than endo-substituted analogs [8].

Environmental Factors Affecting Kinetics

Solvent effects play a crucial role in IEDDA reaction kinetics. Aqueous media typically accelerate the reaction compared to organic solvents, with rate enhancements of up to 1000-fold observed in water versus isooctane [9]. This acceleration results from hydrophobic aggregation effects and hydrogen bonding that stabilize the transition state [9].

Temperature dependence follows typical Arrhenius behavior, with higher temperatures increasing reaction rates. However, for biological applications, reactions are typically conducted at physiological temperature (37°C), where the intrinsic high reactivity of optimized tetrazine-dienophile pairs ensures rapid completion [2].

pH effects are generally minimal for most tetrazine-dienophile combinations under physiological conditions (pH 7.4), as the reaction mechanism does not involve ionizable groups. However, extreme pH conditions can affect tetrazine stability and thereby influence overall reaction efficiency [10].

Trans-Cyclooctene (TCO)-Tetrazine Click Chemistry for Bioconjugation

The combination of trans-cyclooctene and tetrazine represents the pinnacle of bioorthogonal click chemistry, offering unmatched reaction kinetics and exceptional biocompatibility for protein and biomolecule labeling applications. This chemistry has emerged as the gold standard for applications requiring rapid, catalyst-free bioconjugation under physiological conditions [11] [12].

Mechanistic Foundation and Stereochemistry

Trans-cyclooctene possesses significant ring strain due to the enforced trans configuration across the eight-membered ring, which destabilizes the molecule and dramatically increases its reactivity toward tetrazines [11] [13]. The strain energy stored in the trans-cyclooctene framework provides the driving force for the rapid cycloaddition reaction, enabling rate constants that approach the theoretical diffusion limit [12].

Multiple stereoisomers of trans-cyclooctene exist, with distinct reactivity profiles. The reactivity order follows: axial > equatorial for both 2-TCO and 4-TCO derivatives [11] [13]. Specifically, 4-TCO derivatives generally exhibit higher reactivity than 2-TCO derivatives when reacting with tetrazines. However, in biological environments containing thiols, the stability order reverses to 2-TCO > 4-TCO, making 2-TCO derivatives preferable for in vivo applications [11] [13].

Reaction Kinetics and Performance Metrics

The TCO-tetrazine ligation achieves extraordinary reaction rates, with second-order rate constants reaching 3.8 × 10^5 M^-1s^-1 for optimized combinations [12]. These exceptional kinetics enable quantitative bioconjugation reactions to proceed within minutes to hours, even at micromolar concentrations typical of biological systems [12] [14].

The reaction exhibits pseudo-first-order kinetics under typical bioconjugation conditions where one reactant is present in excess. Complete conversion can be achieved within 30-60 minutes at protein concentrations of 5-10 μM [12]. The conjugation efficiency exceeds 99% under optimized conditions, making this chemistry suitable for applications requiring stoichiometric precision [12].

Protein Labeling Applications and Site-Specificity

TCO-tetrazine chemistry has been successfully applied to site-specific protein labeling through multiple strategies. Genetic code expansion allows incorporation of tetrazine-containing amino acids at specific positions in recombinant proteins, enabling subsequent reaction with TCO-functionalized probes [14]. This approach provides single-site modification with minimal impact on protein structure and function.

Alternative strategies involve chemical modification of natural amino acid residues. TCO derivatives can be conjugated to lysine residues through activated carbonate esters, while tetrazine can be attached via NHS ester chemistry [15] [16]. However, these approaches may result in heterogeneous modification patterns due to the presence of multiple reactive sites.

Functional TCO Density and Reactivity Challenges

A significant challenge in TCO-protein bioconjugation involves the discrepancy between total TCO conjugation levels and functional TCO density. Mass spectrometry analysis often reveals high total TCO attachment (10-20 per protein), while functional assays using tetrazine probes indicate much lower reactive TCO numbers (typically <6) [15].

This phenomenon results from TCO masking through hydrophobic interactions with the protein surface. Up to 90% of conjugated TCO groups can become non-functional due to burial within hydrophobic protein regions [15]. The introduction of hydrophilic polyethylene glycol linkers between TCO and the protein significantly improves functional density, achieving 5-fold enhancements in reactive TCO content without compromising antibody binding affinity [15].

Bioorthogonal Pretargeting Applications

TCO-tetrazine chemistry has found extensive application in bioorthogonal pretargeting strategies for molecular imaging and diagnostics. In this approach, antibodies modified with TCO are first administered and allowed to accumulate at target sites. Subsequently, tetrazine-functionalized imaging agents are introduced, selectively reacting with pre-localized TCO-antibodies [17] [16].

This pretargeting strategy offers several advantages over direct antibody-probe conjugates, including improved pharmacokinetics, reduced background signal, and the ability to optimize imaging agent properties independently of antibody characteristics. The rapid kinetics of TCO-tetrazine ligation ensure efficient capture of the imaging agent at target sites while minimizing non-specific accumulation [17].

Emerging Applications in Drug Delivery

Recent developments have explored TCO-tetrazine chemistry for controlled drug release applications. The reaction can trigger cleavage of prodrug conjugates through elimination mechanisms, enabling spatially and temporally controlled drug activation [18]. These "click-to-release" systems show promise for targeted cancer therapy, where tetrazine administration can activate TCO-linked prodrugs specifically at tumor sites [18].

Catalyst-Free Protein-Protein Conjugation Strategies

The development of efficient catalyst-free methodologies for protein-protein conjugation represents a critical advancement in bioconjugation chemistry, addressing the limitations of traditional approaches that require potentially cytotoxic metal catalysts or harsh reaction conditions. These strategies enable the formation of well-defined, homogeneous protein conjugates suitable for therapeutic and research applications [19] [20].

Bioorthogonal Approaches for Direct Protein Conjugation

Modern catalyst-free protein-protein conjugation relies heavily on bioorthogonal chemistry principles, utilizing reactions that proceed selectively in complex biological environments without interference from endogenous functional groups [19] [21]. The most successful approaches employ complementary reactive pairs that are absent in natural biological systems, ensuring high selectivity and minimal side reactions.

The strain-promoted azide-alkyne cycloaddition (SPAAC) represents one prominent strategy, utilizing azide-functionalized proteins reacting with strained cycloalkyne-modified protein partners [22] [19]. This approach achieves rate constants of 10^-2 to 1 M^-1s^-1, enabling efficient conjugation without copper catalysis [22]. However, the requirement for bulky cycloalkyne groups can limit incorporation efficiency and may impact protein function.

Tetrazine-Based Protein Conjugation Systems

The inverse electron demand Diels-Alder reaction between tetrazines and strained dienophiles offers superior kinetics for protein-protein conjugation applications. Rate constants exceeding 10^3 M^-1s^-1 enable rapid and quantitative conjugation even at low protein concentrations [20] [23]. The exceptional reaction speed reduces the time required for conjugation reactions, minimizing protein aggregation and maintaining biological activity.

Systematic studies have demonstrated that bicyclononyne-tetrazine combinations provide optimal balance between reactivity and stability for protein conjugation applications [20] [23]. The reaction proceeds quantitatively within 2 hours, yielding homogeneous protein-protein conjugates with minimal by-products [20]. This efficiency represents a significant improvement over traditional crosslinking strategies that often require extended reaction times and result in heterogeneous product mixtures.

Site-Specific Conjugation Through Genetic Code Expansion

Genetic code expansion technology enables the incorporation of bioorthogonal functional groups at precisely defined positions within proteins, facilitating site-specific protein-protein conjugation [19] [21]. Unnatural amino acids containing azide, alkyne, or tetrazine functionality can be introduced during protein translation, providing reactive handles for subsequent bioorthogonal reactions.

This approach has been successfully demonstrated for tetrazine-containing amino acids, enabling site-specific modification of proteins with trans-cyclooctene-functionalized partners [14] [21]. The genetically encoded tetrazine amino acid remains stable within cellular environments and reacts efficiently with strained dienophiles to form stable protein conjugates. Rate constants for these reactions range from 10^2 to 10^3 M^-1s^-1, enabling quantitative conjugation within hours [14].

Enzymatic Approaches for Catalyst-Free Conjugation

Sortase-mediated ligation represents an alternative catalyst-free strategy for protein-protein conjugation [19]. This enzymatic approach utilizes sortase A to catalyze transpeptidation reactions between proteins containing specific recognition sequences. The reaction proceeds through amide bond formation, generating stable protein-protein conjugates without metal catalysts.

While sortase-mediated conjugation offers excellent selectivity and biocompatibility, the reaction kinetics are generally slower than bioorthogonal approaches. Optimization strategies, including dialysis-driven equilibrium manipulation and engineered sortase variants, have improved conjugation yields to 72% within 5 hours [19]. However, the requirement for specific amino acid sequences may limit the applicability of this approach.

Cysteine-Selective Conjugation Methods

Fast cysteine bioconjugation represents another promising catalyst-free strategy for protein-protein conjugation [24]. Recent developments have identified reagents that react with cysteine residues at rates exceeding 10 M^-1s^-1, enabling rapid and selective protein modification [24]. The most promising approaches utilize activated Michael acceptors or nucleophilic aromatic substitution mechanisms.

Heteroaromatic sulfone reagents demonstrate exceptional reactivity toward cysteine residues, with rate constants reaching 1651 M^-1s^-1 [24]. These reagents enable quantitative protein modification within minutes and produce stable thioether linkages resistant to hydrolysis and thiol exchange. The selectivity for cysteine over other nucleophilic residues ensures site-specific modification when applied to proteins with single surface-accessible cysteine residues.

Protein-Protein Conjugate Characterization and Stability

The formation of homogeneous protein-protein conjugates requires careful characterization to confirm successful conjugation and assess product stability [19] [23]. Mass spectrometry analysis provides definitive evidence of covalent bond formation and can quantify conjugation efficiency. SDS-PAGE analysis reveals the formation of higher molecular weight species corresponding to protein dimers or multimers.

The stability of protein-protein conjugates depends on both the chemical linkage and the structural compatibility of the protein partners [19]. Bioorthogonal linkages generally provide excellent stability under physiological conditions, with minimal degradation over extended storage periods. However, the biological activity of conjugated proteins may be influenced by steric interactions between protein domains, requiring careful optimization of linker length and attachment sites.

Therapeutic Applications and Clinical Translation

Catalyst-free protein-protein conjugation strategies show significant promise for therapeutic applications, particularly in the development of bispecific antibodies and protein-drug conjugates [19] [25]. The absence of metal catalysts eliminates concerns about residual toxicity, facilitating clinical translation. Additionally, the ability to control conjugation stoichiometry enables the production of well-defined therapeutic conjugates with predictable pharmacological properties.

Recent studies have demonstrated the successful preparation of functional bispecific antibodies using bioorthogonal conjugation strategies [23]. These conjugates retain the binding specificity of both parent antibodies while exhibiting enhanced therapeutic efficacy through dual targeting mechanisms. The catalyst-free approach ensures compatibility with good manufacturing practice requirements for pharmaceutical production.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types